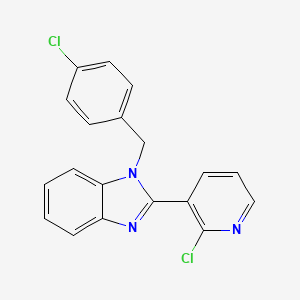
N-(2-morpholino-2-(p-tolyl)ethyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of morpholine-based compounds involves the use of hydrazonoyl halides as synthons . The starting compounds, namely 1-morpholino-1-(2-phenylhydrazono)propan-2-one and 1-morpholino-1-(2-(p-tolyl)hydrazono)propan-2-one, are prepared by a previously reported method . These derivatives are then used as starting compounds for the preparation of a number of novel chalcone derivatives .Molecular Structure Analysis
The molecular structure of N-(2-morpholino-2-(p-tolyl)ethyl)cyclohexanecarboxamide consists of a morpholino ring attached to a cyclohexanecarboxamide group via an ethyl chain. The morpholino ring also carries a p-tolyl group.Chemical Reactions Analysis
Morpholine-based compounds are used as building blocks for constructing a series of heterocycles . For instance, morpholinylchalcones can be used to construct 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones via their reaction with 6-aminothiouracil . The resulting thiones can then react with the appropriate hydrazonoyl chloride to give the corresponding pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones .Aplicaciones Científicas De Investigación
Solvent Effect in Synthetic Chemistry
Sato Kikumasa et al. (1975) explored the solvent effect on reactions involving morpholine derivatives, emphasizing the influence of the reaction medium on the selectivity and outcome of synthetic processes. Their findings illustrate the critical role of solvents in determining the efficiency and direction of chemical reactions involving compounds like N-(2-morpholino-2-(p-tolyl)ethyl)cyclohexanecarboxamide SatoKikumasa et al., 1975.
Coordination Chemistry and Complex Formation
C. Ozer et al. (2009) synthesized and characterized N-(R-carbamothioyl)cyclohexanecarboxamides and their Ni(II) and Cu(II) complexes, demonstrating the potential of such compounds in forming stable and structurally interesting metal complexes. This work contributes to the understanding of coordination chemistry and the design of metal-organic frameworks C. Ozer et al., 2009.
Biodegradable Polyesteramides
P. J. I. Veld et al. (1992) focused on the synthesis of biodegradable polyesteramides with pendant functional groups from morpholine-2,5-dione derivatives. Their research highlights the application of N-(2-morpholino-2-(p-tolyl)ethyl)cyclohexanecarboxamide derivatives in developing environmentally friendly polymers with potential applications in medical devices and drug delivery systems P. J. I. Veld et al., 1992.
Therapeutic Significance of Morpholine Derivatives
Kumar Rupak et al. (2016) discussed the pharmaceutical importance of morpholine and its derivatives, including N-(2-morpholino-2-(p-tolyl)ethyl)cyclohexanecarboxamide. Their work emphasizes the structural manipulation of morpholine-based molecules for the development of therapeutic agents against a broad range of medical conditions Kumar Rupak et al., 2016.
Antiproliferative Activity
J. Lu et al. (2021) synthesized and characterized a molecule with significant antiproliferative activity against cancer cell lines, showcasing the potential of N-(2-morpholino-2-(p-tolyl)ethyl)cyclohexanecarboxamide derivatives in the development of anticancer drugs J. Lu et al., 2021.
Propiedades
IUPAC Name |
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-16-7-9-17(10-8-16)19(22-11-13-24-14-12-22)15-21-20(23)18-5-3-2-4-6-18/h7-10,18-19H,2-6,11-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUVQCVMQKUOFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2CCCCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-morpholino-2-(p-tolyl)ethyl)cyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2873533.png)
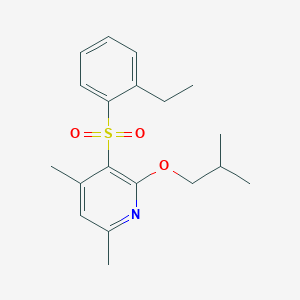
![4-[3-(4-Methoxyphenyl)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2873538.png)
![3,5-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B2873542.png)
![4-chloro-N,N-bis(2-methoxyethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2873543.png)
![methyl 3-{2-[2-(2,6-dimethylmorpholino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2873546.png)
![1-acetyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)piperidine-4-carboxamide](/img/structure/B2873547.png)
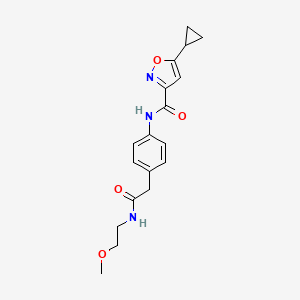
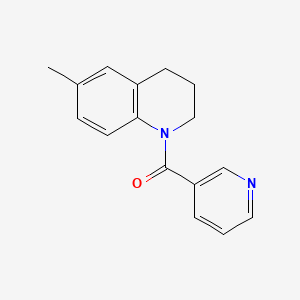
![furan-2-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2873550.png)

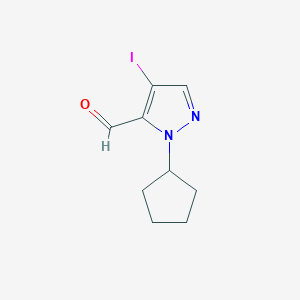
![tert-butyl 2-(2-aminoethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B2873555.png)
